rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine: is a compound characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural features that allow for diverse chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and bromophenyl groups. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Introduction of the Bromophenyl Group: This can be done through a coupling reaction, such as a Suzuki coupling, using a bromophenyl boronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring allows for binding to these targets, potentially modulating their activity. The benzyl and bromophenyl groups can enhance the compound’s affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
rel-(3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-amine: Lacks the bromine atom, which may affect its binding affinity and specificity.
rel-(3R,4S)-1-Benzyl-4-(4-chlorophenyl)pyrrolidin-3-amine: Contains a chlorine atom instead of bromine, which can influence its reactivity and biological activity.
rel-(3R,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine: Contains a fluorine atom, which can affect its metabolic stability and pharmacokinetics.
Uniqueness
The presence of the bromine atom in rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine makes it unique compared to its analogs. Bromine can influence the compound’s electronic properties, reactivity, and interaction with biological targets, potentially leading to distinct biological activities and therapeutic potentials.
Properties
Molecular Formula |
C17H19BrN2 |
---|---|
Molecular Weight |
331.2 g/mol |
IUPAC Name |
(3R,4S)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C17H19BrN2/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)19)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12,19H2/t16-,17+/m1/s1 |
InChI Key |
JORFOQFEPOWZMD-SJORKVTESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.